molecular formula C7H5N3O B12568542 Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine CAS No. 202738-41-8

Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine

Katalognummer: B12568542
CAS-Nummer: 202738-41-8
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: MDTMXENHTWSSGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine is a heterocyclic compound that features a fused ring system combining azetidine, oxazole, and pyrimidine moieties. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with oxazole derivatives, followed by cyclization using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyrimidine precursors in the presence of catalysts like triethylamine in anhydrous THF .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the ring system .

Wissenschaftliche Forschungsanwendungen

Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, resulting in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine is unique due to its fused ring system that combines azetidine, oxazole, and pyrimidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

202738-41-8

Molekularformel

C7H5N3O

Molekulargewicht

147.13 g/mol

IUPAC-Name

11-oxa-2,6,8-triazatricyclo[6.3.0.01,4]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C7H5N3O/c1-2-11-7-6(4-9-7)3-8-5-10(1)7/h1-5H

InChI-Schlüssel

MDTMXENHTWSSGH-UHFFFAOYSA-N

Kanonische SMILES

C1=COC23N1C=NC=C2C=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.